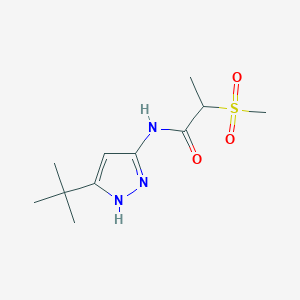
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole is a complex organophosphorus compound It features a pyrrole ring substituted with a dicyclohexylphosphanyl group and a triethylsilyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the palladium-catalyzed disilylation reaction, where 2-iodobiphenyls react with hexamethyldisilane to form the desired product under mild conditions . This reaction is efficient and yields diversely functionalized products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the presence of a suitable catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions would yield phosphine oxides, while substitution reactions could yield a variety of functionalized pyrrole derivatives.
Applications De Recherche Scientifique
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance their reactivity.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine: While specific applications in biology and medicine are less documented, similar compounds are often explored for their potential as therapeutic agents or diagnostic tools.
Mécanisme D'action
The mechanism by which 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used as an organocatalyst and shares some structural similarities with 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole.
Trimethylsilyl Cyanide: Another silicon-containing compound that exhibits versatile reactivity in organic synthesis.
Uniqueness
This compound is unique due to its combination of a phosphanyl group and a triethylsilyl group on a pyrrole ring. This unique structure imparts specific electronic and steric properties, making it valuable in specialized applications such as catalysis and materials science.
Propriétés
Formule moléculaire |
C28H44NPSi |
|---|---|
Poids moléculaire |
453.7 g/mol |
Nom IUPAC |
dicyclohexyl-[1-(2-triethylsilylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C28H44NPSi/c1-4-31(5-2,6-3)27-21-14-13-20-26(27)29-23-15-22-28(29)30(24-16-9-7-10-17-24)25-18-11-8-12-19-25/h13-15,20-25H,4-12,16-19H2,1-3H3 |
Clé InChI |
ZRYJQWUYIXZFGG-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=CC=CC=C1N2C=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)





![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)

